2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles to minimize environmental impact. Solventless conditions and mild reaction temperatures are preferred to achieve efficient synthesis while reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other derivatives.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: An isoindoline-1,3-dione with two carbonyl groups attached to the heterocyclic ring.
N-Substituted 1H-Isoindole-1,3(2H)-Dione: Compounds with various amino residues that exhibit biological activity.
Uniqueness
This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its diverse range of uses in scientific research and industry .
Properties
Molecular Formula |
C21H15NO2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO2/c23-20-18-8-4-5-9-19(18)21(24)22(20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
CVJCRESTDNBBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.